2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester is a complex organic compound with the molecular formula C15H15BrO5 and a molecular weight of 355.18 g/mol. This compound is known for its unique structural features, including a naphthalene ring substituted with bromine, hydroxyl, methoxy, and methyl ester groups.
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by hydroxylation and methoxylation reactions. The final step involves esterification to form the methyl ester derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester involves its interaction with specific molecular targets. The bromine and hydroxyl groups may participate in hydrogen bonding or halogen bonding with biological macromolecules, affecting their function. The methoxy and methyl ester groups can influence the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxylic acid, 7-bromo-5-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester include:
2-Naphthalenecarboxylic acid, 4-bromo-3-hydroxy-, methyl ester: This compound has a similar structure but differs in the position of the bromine and hydroxyl groups.
2-Naphthalenecarboxylic acid, 7-hydroxy-4,8-dimethoxy-6-methyl-, methyl ester: This compound lacks the bromine substituent, which can significantly alter its chemical and biological properties.
Properties
Molecular Formula |
C15H15BrO5 |
---|---|
Molecular Weight |
355.18 g/mol |
IUPAC Name |
methyl 7-bromo-5-hydroxy-4,8-dimethoxy-6-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15BrO5/c1-7-12(16)14(20-3)9-5-8(15(18)21-4)6-10(19-2)11(9)13(7)17/h5-6,17H,1-4H3 |
InChI Key |
ITEANEQRTYTSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2OC)C(=O)OC)C(=C1Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.